molecular formula C9H9ClO4 B072333 Methyl 3-chloro-4-hydroxy-5-methoxybenzoate CAS No. 1205-50-1

Methyl 3-chloro-4-hydroxy-5-methoxybenzoate

Cat. No. B072333
CAS RN: 1205-50-1
M. Wt: 216.62 g/mol
InChI Key: ONPNTTNXLNYIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-4-hydroxy-5-methoxybenzoate, also known as chlorogenic acid methyl ester, is a natural compound found in various plants, such as coffee, tea, and fruits. It has gained attention in the scientific community for its potential therapeutic benefits and has been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

Methyl 3-chloro-4-hydroxy-5-methoxybenzoate exerts its effects through various mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Methyl 3-chloro-4-hydroxy-5-methoxybenzoate has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the improvement of glucose metabolism, and the enhancement of endothelial function.

Advantages And Limitations For Lab Experiments

The advantages of using methyl 3-chloro-4-hydroxy-5-methoxybenzoate in lab experiments include its low toxicity and its availability in natural sources. However, its low solubility in water and its instability under certain conditions can be limitations for its use in certain experiments.

Future Directions

Future research on methyl 3-chloro-4-hydroxy-5-methoxybenzoate should focus on its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and diabetes. Additionally, further studies should investigate its mechanisms of action and its potential interactions with other compounds. Finally, the development of novel methods for the synthesis and purification of methyl 3-chloro-4-hydroxy-5-methoxybenzoate can improve its availability and facilitate its use in various applications.

Scientific Research Applications

Methyl 3-chloro-4-hydroxy-5-methoxybenzoate has been studied for its potential therapeutic benefits in various fields, including cancer research, cardiovascular disease, and diabetes. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties.

properties

CAS RN

1205-50-1

Product Name

Methyl 3-chloro-4-hydroxy-5-methoxybenzoate

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

methyl 3-chloro-4-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C9H9ClO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3

InChI Key

ONPNTTNXLNYIJM-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Cl)O

Other CAS RN

1205-50-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chlorovanillic acid (5.0 g, 24.6 mmol) and conc. HCl (5 ml) in MeOH (100 ml) is heated at reflux for 48 hours. The solvent is removed in vacuo and water is added to the residue to yield a white precipitate, which is collected by filtration, washed with water, and then dissolved in Et2O. The solution is dried (Na2SO4) and the solvent removed in vacuo to yield 3-Chloro-4-hydroxy-5-methoxy-benzoic acid methyl ester as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.